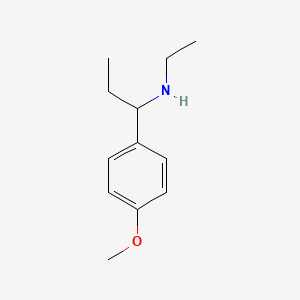

N-ethyl-1-(4-methoxyphenyl)propan-1-amine

Description

Historical Context and Significance within Chemical Synthesis Research

The historical record of N-ethyl-1-(4-methoxyphenyl)propan-1-amine is not as extensively documented as its isomer, N-ethyl-1-(4-methoxyphenyl)propan-2-amine, also known as para-Methoxy-N-ethylamphetamine (PMEA). However, its synthesis falls under well-established organic chemistry reactions. The most probable route for its creation is through the reductive amination of 4'-methoxypropiophenone (B29531) with ethylamine (B1201723). researchgate.netpsu.edupku.edu.cnnih.gov This method is a cornerstone of amine synthesis, valued for its efficiency in forming carbon-nitrogen bonds. researchgate.netpsu.edu

The significance of this compound in chemical synthesis research lies in its role as a potential building block or intermediate. The phenethylamine (B48288) skeleton is a common feature in many biologically active molecules, and variations in substitution on the aromatic ring, alkyl chain, and amine group can lead to a wide range of compounds for further investigation.

Positioning within the Broader Phenethylamine Class for Synthetic and Pharmacological Studies

Phenethylamines are a large class of compounds known for their diverse pharmacological effects, stemming from their structural similarity to endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). hit2lead.com The substitution pattern on the phenethylamine molecule is a key determinant of its biological activity.

This compound is a substituted phenethylamine. The presence of the 4-methoxy group on the phenyl ring is known to influence the pharmacological properties of phenethylamines. google.com Furthermore, N-alkylation, in this case with an ethyl group, can also significantly modify a compound's interaction with biological targets compared to its primary amine counterpart. sigmaaldrich.com While early studies suggested that N-alkylation with simple groups like ethyl diminishes activity, later research on other phenethylamines showed that larger N-substituents could dramatically increase affinity and activity at certain receptors. sigmaaldrich.com

Current Research Landscape and Emerging Areas for this compound

The current research landscape for this compound appears to be limited, with more focus placed on its isomer, PMEA, and other related substituted cathinones and phenethylamines. cymitquimica.comachemblock.comchembk.com These related compounds are often investigated for their psychoactive properties and potential for abuse. cymitquimica.com

Emerging research in the broader field of phenethylamines continues to explore how different structural modifications impact receptor binding and functional activity, particularly at serotonin (B10506) and dopamine receptors. google.comsigmaaldrich.com While there is no specific emerging research area identified for this compound itself, it could be a candidate for inclusion in broader studies on structure-activity relationships within the N-alkylated phenethylamine class.

Nomenclature Considerations and Isomeric Distinctions in Chemical Literature

The precise naming of chemical compounds is crucial to avoid ambiguity, especially when dealing with isomers. The compound in focus is This compound . One of its synonyms is benzenemethanamine, N,alpha-diethyl-4-methoxy-. cymitquimica.com

It is critical to distinguish this compound from its structural isomer, N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA). achemblock.comsigmaaldrich.com The key difference lies in the position of the ethylamino group on the propane (B168953) chain:

In This compound , the ethylamino group is attached to the first carbon of the propane chain (the benzylic position).

In N-ethyl-1-(4-methoxyphenyl)propan-2-amine , the ethylamino group is attached to the second carbon of the propane chain.

This seemingly small structural change results in two distinct molecules with different chemical and likely different pharmacological properties. The IUPAC names and CAS numbers for these isomers are different, which is the standard way to differentiate them in chemical literature and databases.

Chemical Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 40023-81-2 | cymitquimica.comhit2lead.com |

| Molecular Formula | C12H19NO | cymitquimica.com |

| Molecular Weight | 193.29 g/mol | cymitquimica.com |

| IUPAC Name | This compound | cymitquimica.com |

| Synonyms | benzenemethanamine, N,alpha-diethyl-4-methoxy- | cymitquimica.com |

Table 2: Isomeric Distinction

| Compound Name | IUPAC Name | CAS Number | Key Structural Feature |

|---|---|---|---|

| This compound | This compound | 40023-81-2 | Ethylamino group at C1 of the propane chain |

Table 3: Starting Material for Synthesis

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

|---|

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1-(4-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-12(13-5-2)10-6-8-11(14-3)9-7-10/h6-9,12-13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFZYRMVEHPXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406314 | |

| Record name | N-ethyl-1-(4-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40023-81-2 | |

| Record name | N-ethyl-1-(4-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethyl 1 4 Methoxyphenyl Propan 1 Amine

Reductive Amination Routes for N-ethyl-1-(4-methoxyphenyl)propan-1-amine

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. researchgate.netgoogle.com This process involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. nih.govachemblock.com For the synthesis of this compound, the ketone precursor is 4-methoxypropiophenone and the amine is ethylamine (B1201723).

Condensation-Reduction Strategies utilizing Ketone Precursors

The core of this synthetic approach is the initial condensation of 4-methoxypropiophenone with ethylamine to form the transient imine species, N-(1-(4-methoxyphenyl)propylidene)ethanamine. This imine is not typically isolated but is immediately reduced to the target secondary amine. psu.edu The reaction is generally carried out in a one-pot procedure. google.com

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. researchgate.netniscpr.res.in The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium triacetoxyborohydride is known for its mildness and selectivity, tolerating a range of functional groups. niscpr.res.in The use of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can facilitate the initial imine formation, particularly with less reactive ketones. psu.edu

The general reaction scheme is as follows:

4-methoxypropiophenone + ethylamine → [N-(1-(4-methoxyphenyl)propylidene)ethanamine] → this compound

Optimization of Reaction Parameters and Conditions

The efficiency and yield of the reductive amination are highly dependent on the optimization of several reaction parameters.

Molar Ratios: Typically, a slight excess of the amine (ethylamine) is used to drive the initial imine formation to completion. The molar ratio of the ketone to the amine can be optimized to maximize the yield of the secondary amine and minimize side products. For related reductive aminations, an amine to carbonyl compound ratio of 1.2:1 is often effective. rsc.org

Catalysts: While not always necessary with reactive substrates, an acid catalyst can be used to promote imine formation. For ketone reactions, acetic acid is sometimes employed. niscpr.res.in In systems utilizing titanium(IV) isopropoxide, the Lewis acid acts as a catalyst for imine formation. psu.edu

Temperature: The reaction is often carried out at room temperature, although gentle heating may be required in some cases to facilitate imine formation. rsc.org Subsequent reduction is typically performed at or below room temperature.

Solvent Systems: The choice of solvent is crucial. Dichloromethane (DCE), tetrahydrofuran (B95107) (THF), and methanol (B129727) (MeOH) are commonly used solvents for reductive amination. niscpr.res.inrsc.org 1,2-Dichloroethane is often the preferred solvent when using sodium triacetoxyborohydride. niscpr.res.in The solvent can also influence the rate and selectivity of the reaction.

Table 1: Exemplary Reaction Conditions for Reductive Amination of Aryl Ketones Note: This table presents generalized conditions based on literature for similar reductive amination reactions, as specific data for the target compound is not extensively published.

| Parameter | Condition | Rationale |

| Ketone:Amine Molar Ratio | 1 : 1.2 - 1.5 | An excess of the amine drives the equilibrium towards imine formation. |

| Reducing Agent | NaBH(OAc)₃ | Mild and selective, reducing the imine in the presence of the ketone. niscpr.res.in |

| Solvent | 1,2-Dichloroethane (DCE) or Methanol (MeOH) | DCE is a common solvent for NaBH(OAc)₃ reductions. niscpr.res.in MeOH can be used for stepwise procedures. niscpr.res.in |

| Catalyst | Acetic Acid (catalytic amount) | Can accelerate the formation of the imine from the ketone. niscpr.res.in |

| Temperature | Room Temperature | Mild conditions are generally sufficient for the reaction to proceed. rsc.org |

| Reaction Time | 12 - 24 hours | Sufficient time for both imine formation and subsequent reduction. rsc.org |

Strategies for Side Product Control and Purification

A common side reaction in reductive amination is the formation of tertiary amines through double alkylation, where the secondary amine product reacts further with the ketone. nih.gov Another potential side product is the alcohol resulting from the reduction of the starting ketone.

To control the formation of the tertiary amine, a stepwise procedure can be employed. This involves the pre-formation of the imine, followed by the addition of the reducing agent. niscpr.res.in Using a controlled stoichiometry of the reactants, particularly avoiding a large excess of the ketone, can also limit this side reaction.

The formation of the alcohol side product can be minimized by using a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride. niscpr.res.in

Purification of the final product, this compound, is typically achieved through standard laboratory techniques such as extraction, followed by column chromatography on silica (B1680970) gel to separate the desired secondary amine from any unreacted starting materials and side products. researchgate.net

Catalytic Hydrogenation Approaches for this compound Synthesis

Catalytic hydrogenation offers a green and efficient alternative for the synthesis of this compound. This method involves the reduction of the pre-formed or in-situ generated imine using hydrogen gas in the presence of a metal catalyst. nih.gov

Raney Nickel-Mediated Hydrogenation Techniques

Raney nickel is a versatile and highly active catalyst for the hydrogenation of various functional groups, including imines. orgsyn.org It is an attractive choice due to its high catalytic activity at relatively low temperatures and pressures. organic-chemistry.org

In this synthetic approach, 4-methoxypropiophenone and ethylamine are first condensed to form the imine, which is then hydrogenated using Raney nickel as the catalyst. The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol under a hydrogen atmosphere. The mechanism involves the adsorption of the imine onto the nickel surface, followed by the stepwise addition of hydrogen atoms across the C=N double bond. rsc.org

The activity of the Raney nickel catalyst can be influenced by its preparation method. organic-chemistry.org For instance, different "W-grades" of Raney nickel (e.g., W-2, W-6) exhibit varying levels of activity. organic-chemistry.org

Table 2: Typical Conditions for Raney Nickel Hydrogenation of Imines Note: This table is based on general procedures for Raney Nickel hydrogenation of similar substrates.

| Parameter | Condition | Rationale |

| Catalyst | Raney Nickel (W-2 or similar grade) | High activity for imine hydrogenation. orgsyn.orgorganic-chemistry.org |

| Solvent | Ethanol or Methanol | Common solvents for hydrogenation reactions. |

| Hydrogen Pressure | 1 - 5 atm | Generally sufficient for the reduction of imines. google.com |

| Temperature | Room Temperature to 50°C | Mild temperatures are often adequate. organic-chemistry.org |

| Catalyst Loading | 5-10% by weight relative to the substrate | A typical range for effective catalysis. |

Platinum/Carbon Catalyzed Hydrogenation Methods

Platinum on carbon (Pt/C) is another highly effective catalyst for the hydrogenation of imines to amines. It is often favored for its high activity and selectivity.

The synthesis using Pt/C follows a similar pathway to the Raney nickel-mediated route. The imine, formed from 4-methoxypropiophenone and ethylamine, is hydrogenated in the presence of the Pt/C catalyst. A patent describing the synthesis of a related compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, utilizes 5% Pt/C for the hydrogenation of an imine intermediate under normal pressure. This suggests that similar conditions could be applicable for the synthesis of this compound.

The reaction is typically carried out in a suitable solvent like ethyl acetate (B1210297) or an alcohol. The catalyst is then removed by filtration after the reaction is complete.

Scalability Considerations in Catalytic Hydrogenation

The synthesis of this compound can be achieved through the catalytic hydrogenation of an imine precursor, which is formed from the condensation of 4-methoxypropiophenone and ethylamine. The scalability of this process is a critical factor in its industrial application, influenced by several key parameters.

The choice of catalyst is paramount. Noble metal catalysts such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are highly effective for the reduction of imines. For large-scale production, catalyst loading, stability, and the potential for recovery and reuse are significant economic considerations. For instance, in the hydrogenation of related N-aryl imines, continuous flow photoredox catalysis has been shown to be a scalable and efficient method, achieving high conversions in short reaction times. encyclopedia.pub The use of heterogeneous catalysts is generally preferred for ease of separation from the reaction mixture, which simplifies the purification process and reduces downstream processing costs. nih.gov

Reaction conditions also play a crucial role in scalability. Parameters such as hydrogen pressure, temperature, and solvent choice must be optimized to ensure high yield and selectivity while maintaining a safe operational window. For example, studies on the hydrogenation of N-ethylcarbazole have shown that optimizing temperature and pressure can lead to high conversion rates and selectivity. researchgate.netfrontiersin.org The use of lower pressures and temperatures can be advantageous on a large scale to reduce equipment costs and enhance safety.

The table below outlines key considerations for the scalable catalytic hydrogenation of the imine precursor to this compound, based on analogous reactions.

| Parameter | Consideration for Scalability | Rationale |

| Catalyst | Heterogeneous (e.g., Pd/C, Pt/C, Raney Nickel) | Facilitates easy separation and recycling, reducing costs. nih.govresearchgate.net |

| Catalyst Loading | Minimized to reduce cost without compromising reaction rate | Catalyst cost is a significant factor in large-scale synthesis. |

| Hydrogen Pressure | Optimized for efficiency and safety (e.g., 1-10 bar) | Higher pressures can increase reaction rates but require more robust and expensive equipment. |

| Temperature | Maintained at a moderate level (e.g., 25-80 °C) | Balances reaction kinetics with energy consumption and safety. |

| Solvent | Use of green and easily recoverable solvents | Reduces environmental impact and simplifies downstream processing. |

| Reaction Type | Continuous flow processing | Offers better control over reaction parameters and can lead to higher throughput compared to batch processes. encyclopedia.pub |

Alternative and Advanced Synthetic Pathways to this compound

Beyond direct catalytic hydrogenation of a pre-formed imine, several advanced synthetic strategies can be employed to produce this compound.

One-Pot Reaction Syntheses

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov The reductive amination of 4-methoxypropiophenone with ethylamine is a prime candidate for a one-pot process. youtube.comyoutube.com In this approach, the ketone, amine, and a reducing agent are combined in a single vessel. psu.edu

The reaction proceeds through the in-situ formation of the corresponding imine, which is then immediately reduced to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The use of titanium(IV) isopropoxide as a mediator in the reductive amination of ketones has been reported to be highly efficient, proceeding through a transient imine species. psu.edu

A representative one-pot synthesis is outlined in the table below:

| Reactants | Reagents | Key Transformation |

| 4-Methoxypropiophenone, Ethylamine | Titanium(IV) isopropoxide, Sodium borohydride | In-situ imine formation followed by reduction. psu.edu |

| 4-Methoxypropiophenone, Ethylamine | Hydrogen (H₂), Pd/C | Catalytic reductive amination. google.com |

Synthesis from Nitrile Precursors

An alternative synthetic route involves the use of nitrile precursors. A notable method is the reductive alkylation of an aryl nitrile with a ketone. nih.gov In a potential pathway to this compound, a related synthesis could involve the reaction of benzonitrile (B105546) with a ketone in the presence of a cobalt catalyst and hydrogen gas. This reaction type has been shown to be effective for a broad scope of nitriles and ketones, yielding secondary amines. nih.gov

Another approach begins with an aryl nitrile, which is first reduced to a primary amine. For example, 4-methoxybenzonitrile (B7767037) can be reduced to 4-methoxybenzylamine (B45378) using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. rsc.orgyoutube.com The resulting primary amine can then be N-alkylated with an ethyl halide or undergo a second reductive amination with acetaldehyde (B116499) to introduce the ethyl group.

The table below summarizes a potential two-step synthesis from a nitrile precursor.

| Step | Reactants | Reagents | Product |

| 1. Reduction | 4-Methoxyphenylacetonitrile | LiAlH₄ or H₂/Catalyst | 1-(4-methoxyphenyl)ethanamine |

| 2. N-alkylation | 1-(4-methoxyphenyl)ethanamine, Acetaldehyde | H₂/Catalyst or NaBH₃CN | This compound |

Fundamental Chemical Transformations of this compound

Oxidation Reactions to Form Ketones or Aldehydes

Secondary amines like this compound can undergo oxidation to form various products. The oxidation of secondary amines can lead to the formation of imines, which can then be hydrolyzed to a ketone and a primary amine. youtube.com For this compound, this would yield 4-methoxypropiophenone and ethylamine. Various oxidizing agents can be employed for this transformation, including permanganate (B83412) and specialized reagents like those used in photoredox catalysis. nih.govacs.org

| Transformation | Oxidizing Agent | Products |

| Oxidation of this compound | Potassium permanganate, followed by hydrolysis | 4-Methoxypropiophenone, Ethylamine |

| Photoredox Catalysis | Visible light, photocatalyst, oxidant | Imine intermediate, then ketone and primary amine upon hydrolysis. acs.org |

Reduction Reactions to Form Secondary or Tertiary Amines

The term "reduction" in the context of a secondary amine typically refers to N-dealkylation, which is a reductive cleavage of a carbon-nitrogen bond. This process can be achieved through various chemical methods. For example, the reaction of a tertiary or secondary amine with certain reagents can lead to the removal of an alkyl group. encyclopedia.pubnih.govnih.gov In the case of this compound, selective N-deethylation would yield 1-(4-methoxyphenyl)propan-1-amine (B1587780). This transformation is often observed in metabolic processes catalyzed by cytochrome P450 enzymes but can also be achieved synthetically. encyclopedia.pubnih.gov Photoredox catalysis has also been shown to be effective for the N-dealkylation of both tertiary and secondary amines. acs.org

| Transformation | Reagents/Method | Key Product |

| N-Deethylation | Photoredox catalysis | 1-(4-methoxyphenyl)propan-1-amine |

| Metabolic N-Dealkylation | Cytochrome P450 enzymes | 1-(4-methoxyphenyl)propan-1-amine |

Nucleophilic Substitution Reactions on the Ethyl Group

The synthesis of this compound can be effectively achieved through the nucleophilic substitution reaction involving the introduction of an ethyl group to the primary amine precursor, 1-(4-methoxyphenyl)propan-1-amine. This method, a classical N-alkylation, relies on the nucleophilic character of the primary amine attacking an electrophilic ethyl source, typically an ethyl halide.

The fundamental reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the lone pair of electrons on the nitrogen atom of 1-(4-methoxyphenyl)propan-1-amine attacks the electron-deficient carbon atom of the ethyl halide (e.g., ethyl bromide or ethyl iodide), displacing the halide ion as a leaving group.

A significant challenge in this synthetic route is the potential for overalkylation. organic-chemistry.org The product, this compound, is a secondary amine and is often more nucleophilic than the starting primary amine. organic-chemistry.org This can lead to a subsequent reaction with the ethyl halide to form the tertiary amine, N,N-diethyl-1-(4-methoxyphenyl)propan-1-amine, and further to a quaternary ammonium (B1175870) salt. To favor the desired mono-N-ethylation, specific reaction conditions and reagents are employed. mdma.chrsc.org

Detailed Research Findings

Research into selective mono-N-alkylation of primary amines has identified several effective strategies to mitigate overalkylation. One of the most successful approaches involves the use of cesium bases, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃). mdma.chgoogle.com These bases have been shown to promote the selective N-alkylation of primary amines while suppressing the subsequent alkylation of the secondary amine product. mdma.ch The "cesium effect" is attributed to the ability of the cesium cation to form a complex with the primary amine, enhancing its nucleophilicity, while the resulting secondary amine is less prone to form a reactive complex, thus reducing the rate of the second alkylation. mdma.ch

The choice of solvent also plays a crucial role in the reaction's efficiency and selectivity. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) are often preferred as they can solvate the cation while leaving the amine nucleophile relatively free to react. mdma.chgoogle.com The use of an excess of the primary amine relative to the ethyl halide is another common strategy to increase the statistical probability of the ethyl halide reacting with the primary amine rather than the secondary amine product. nih.gov

The reaction is typically carried out at room temperature to moderate temperatures to further control selectivity. mdma.ch The use of a more reactive ethyl halide, such as ethyl iodide, can accelerate the reaction but may also increase the risk of overalkylation if not carefully controlled. google.com

Reaction Data

The following table outlines representative conditions for the N-ethylation of a primary amine, based on findings for structurally similar benzylic amines, using an ethyl halide in the presence of a cesium base.

| Entry | Starting Amine | Ethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield of Secondary Amine (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1-(4-methoxyphenyl)propan-1-amine | Ethyl Bromide | CsOH | DMF | 23 | 12 | ~85-90 |

| 2 | 1-(4-methoxyphenyl)propan-1-amine | Ethyl Iodide | Cs₂CO₃ | DMF | 23 | 8 | ~80-88 |

| 3 | 1-Phenylethylamine | Ethyl Bromide | CsOH | DMF | 23 | 10 | 89 |

| 4 | Benzylamine | Ethyl Bromide | Cs₂CO₃ | DMF | 60 | 5 | 92 |

Influence of Reaction Parameters

The following table details the impact of varying key reaction parameters on the outcome of the N-ethylation of a primary amine, extrapolated from studies on similar substrates.

| Parameter Varied | Condition | Observation | Reference |

|---|---|---|---|

| Base | Cesium Hydroxide (CsOH) | Highly effective in promoting mono-alkylation and suppressing dialkylation. | mdma.ch |

| Base | Potassium Carbonate (K₂CO₃) | Less effective than cesium bases, often leads to a mixture of products. | |

| Solvent | N,N-Dimethylformamide (DMF) | Preferred solvent, facilitates high yield and selectivity. | mdma.chgoogle.com |

| Solvent | Acetonitrile (B52724) (CH₃CN) | Lower selectivity compared to DMF, may result in incomplete reaction. | google.com |

| Stoichiometry | Excess Primary Amine | Favors the formation of the secondary amine, reduces overalkylation. | nih.gov |

| Stoichiometry | Equimolar Reactants | Increased likelihood of forming tertiary amine and quaternary ammonium salts. | organic-chemistry.org |

Stereochemical Aspects and Chiral Synthesis of N Ethyl 1 4 Methoxyphenyl Propan 1 Amine

Investigation of Stereoselectivity in Synthetic Routes

The degree of stereoselectivity in a synthetic route is a crucial factor, determining the enantiomeric excess (ee) of the final product. In chiral auxiliary-mediated synthesis, the stereoselectivity is influenced by several factors, including the structure of the auxiliary, the reaction temperature, and the reducing agent used. For instance, in the reduction of chiral imines, bulky reducing agents often lead to higher diastereoselectivity due to more pronounced steric interactions.

In diastereomeric salt resolution, the stereoselectivity is a function of the difference in solubility between the diastereomeric salts. This can be optimized by careful selection of the solvent system and by controlling the temperature and rate of crystallization. rsc.org Understanding the solid-liquid phase equilibrium of the diastereomeric salt system is key to designing an effective resolution process. aiche.org

While specific studies on the stereoselectivity in the synthesis of N-ethyl-1-(4-methoxyphenyl)propan-1-amine are not prevalent in the literature, the principles derived from analogous systems provide a strong framework for achieving high stereochemical control.

Implications of Chirality in Analogous Chemical and Biological Research

The importance of chirality is a well-established concept in pharmacology and medicinal chemistry. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to one enantiomer (the eutomer) exhibiting the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even responsible for adverse effects. nih.gov

Research into analogous chiral amines has consistently demonstrated the profound impact of stereochemistry on biological activity. For example, in many centrally acting amines, the stereochemistry at the benzylic carbon is a key determinant of their potency and selectivity for specific neurotransmitter transporters or receptors. The enantioselective discrimination of chiral amines is a significant area of research, as their biological properties often differ. nih.gov

Therefore, the ability to synthesize enantiomerically pure this compound is a critical prerequisite for any meaningful investigation into its potential biological effects. Any future research in this area would necessitate the separation of the enantiomers to accurately characterize their individual pharmacological profiles.

Analytical Chemistry and Characterization of N Ethyl 1 4 Methoxyphenyl Propan 1 Amine

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and composition through the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

For N-ethyl-1-(4-methoxyphenyl)propan-1-amine, ¹H NMR would confirm the presence and connectivity of all hydrogen atoms. The aromatic protons on the para-substituted benzene (B151609) ring would typically appear as two distinct doublets in the downfield region (δ 6.5-7.5 ppm). The methoxy (B1213986) group (-OCH₃) would produce a sharp singlet around δ 3.8 ppm. The proton on the chiral carbon (the benzylic C-H) would appear as a multiplet, coupled to the adjacent protons. The ethyl and propyl groups attached to the nitrogen atom would show characteristic multiplets and triplets, with chemical shifts influenced by their proximity to the amine and the aromatic ring.

¹³C NMR spectroscopy provides complementary information by identifying all unique carbon environments. The spectrum would show distinct signals for the methoxy carbon, the carbons of the aromatic ring (with different shifts for the substituted and unsubstituted positions), the chiral benzylic carbon, and the carbons of the N-ethyl and N-propyl chains.

The combination of these techniques provides unambiguous confirmation of the compound's covalent framework.

Predicted ¹H and ¹³C NMR Chemical Shifts ¹H NMR (Proton NMR)

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to -OCH₃) | 6.8 - 7.0 | Doublet (d) | 2H |

| Aromatic H (meta to -OCH₃) | 7.1 - 7.3 | Doublet (d) | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H |

| Benzylic CH (-CH-N) | 3.5 - 3.7 | Triplet (t) | 1H |

| N-CH₂ (Ethyl) | 2.5 - 2.7 | Quartet (q) | 2H |

| CH₂ (Propyl chain) | 1.4 - 1.6 | Multiplet (m) | 2H |

| CH₃ (Ethyl) | 1.0 - 1.2 | Triplet (t) | 3H |

| CH₃ (Propyl chain) | 0.8 - 1.0 | Triplet (t) | 3H |

¹³C NMR (Carbon NMR)

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (C-OCH₃) | 158 - 160 |

| Aromatic C (C-H) | 113 - 130 |

| Aromatic C (ipso-C) | 130 - 135 |

| Benzylic C (-CH-N) | 60 - 65 |

| Methoxy C (-OCH₃) | ~55 |

| N-CH₂ (Ethyl) | 45 - 50 |

| CH₂ (Propyl chain) | 25 - 30 |

| CH₃ (Ethyl) | 14 - 16 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound with high precision and can provide structural clues through analysis of its fragmentation patterns.

For this compound (C₁₂H₁₉NO), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 193.29. High-resolution mass spectrometry could confirm the elemental composition.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A common fragmentation pathway for this molecule would be benzylic cleavage, resulting in the formation of a stable methoxybenzyl cation or a related fragment. Another likely cleavage is the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl or propyl radical.

Predicted Mass Spectrometry Fragmentation

| Fragment Ion (m/z) | Proposed Identity |

|---|---|

| 193 | Molecular Ion [M]⁺ |

| 178 | Loss of a methyl radical [M-CH₃]⁺ |

| 164 | Loss of an ethyl group [M-C₂H₅]⁺ |

| 150 | Loss of a propyl group [M-C₃H₇]⁺ |

| 121 | 4-methoxybenzyl cation [C₈H₉O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which groups are present in a molecule.

The IR spectrum of this compound would exhibit several key absorption bands. The presence of a secondary amine (-NH-) would be indicated by a weak to moderate absorption band in the 3300-3500 cm⁻¹ region. The C-O stretching of the aryl ether (methoxy group) would appear as a strong band around 1240-1260 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and propyl groups would appear just below 3000 cm⁻¹.

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2980 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1580 - 1610 | C=C Stretch | Aromatic Ring |

| 1490 - 1510 | C=C Stretch | Aromatic Ring |

| 1240 - 1260 | C-O Stretch | Aryl Ether |

| 1030 - 1050 | C-O Stretch | Aryl Ether |

Chromatographic Separation and Purity Assessment Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a substance and for isolating it from synthesis byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a moderately polar compound like this compound, a reversed-phase HPLC method is typically employed.

In this setup, the compound would be passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and yields sharp peaks, would be used for elution. A UV detector, set to a wavelength where the methoxyphenyl chromophore absorbs strongly (e.g., ~225 nm or ~275 nm), would detect the compound as it elutes from the column. The resulting chromatogram would show a major peak for the target compound and smaller peaks for any impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it an ideal method for identifying and quantifying volatile and semi-volatile compounds in a sample.

In a GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column, often coated with a nonpolar or mid-polar stationary phase, separates components based on their boiling points and interactions with the phase. As each component elutes, it enters the mass spectrometer, which generates a mass spectrum.

This technique is highly effective for impurity profiling. It can separate this compound from residual starting materials (e.g., 4-methoxypropiophenone) or side-products from its synthesis. The retention time from the GC and the mass spectrum from the MS provide two independent points of confirmation for the identity of the main peak and any impurities present.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a fundamental and highly effective technique for the real-time monitoring of chemical reactions. rsc.org Its simplicity, speed, and low cost make it an indispensable tool in synthetic organic chemistry for qualitatively tracking the consumption of starting materials and the formation of products.

In the synthesis of this compound, TLC is instrumental in determining the reaction's progress. The separation on a TLC plate is based on the differential partitioning of the reactants and products between the stationary phase and the mobile phase. A common stationary phase for the analysis of aromatic amines is silica (B1680970) gel (SiO₂), which is slightly acidic. rsc.org

The choice of the mobile phase, or eluent, is critical for achieving clear separation. The polarity of the eluent is adjusted to control the migration of the compounds up the TLC plate. For aromatic amines, a mobile phase of intermediate polarity is often optimal. A mixture of a non-polar solvent, such as hexane (B92381) or cyclohexane, and a more polar solvent, like ethyl acetate (B1210297), is frequently employed. rsc.orgniscpr.res.in The exact ratio is empirically determined to achieve a retention factor (Rf) value between 0.2 and 0.8 for the compounds of interest, which allows for the best separation and visualization. rsc.org

Given the basic nature of the amine group in this compound, tailing of the spot on the silica gel plate can occur due to strong interactions with the acidic silanol (B1196071) groups. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (typically 1-2%), is often added to the eluent system. rsc.org This neutralizes the acidic sites on the silica gel, resulting in more symmetrical and well-defined spots.

Hypothetical TLC Monitoring Data:

To illustrate the application of TLC in monitoring the synthesis of this compound, consider a reductive amination reaction between 1-(4-methoxyphenyl)propan-1-one and ethylamine (B1201723). The progress of this reaction can be monitored by spotting the reaction mixture on a TLC plate at different time intervals.

Interactive Data Table: Hypothetical TLC Data for Reaction Progress

| Time Point | Starting Material (Ketone) Rf | Product (Amine) Rf | Observations |

| t = 0 hr | 0.65 | - | A single spot corresponding to the ketone starting material is observed. |

| t = 2 hr | 0.65 | 0.40 | The intensity of the starting material spot has decreased, and a new, lower Rf spot corresponding to the product has appeared. |

| t = 4 hr | 0.65 (faint) | 0.40 | The starting material spot is now very faint, indicating near-complete consumption, while the product spot has intensified. |

| t = 6 hr | - | 0.40 | The starting material spot is no longer visible, suggesting the reaction has gone to completion. |

Note: Rf values are hypothetical and would be determined experimentally using a mobile phase such as Hexane:Ethyl Acetate (7:3) with 1% Triethylamine on a silica gel plate.

Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as the aromatic ring of the compounds will absorb UV radiation. rsc.org Alternatively, staining with a suitable reagent, such as a potassium permanganate (B83412) solution or an acidic vanillin (B372448) solution, can be used to visualize the spots.

Development of Advanced Analytical Methods for this compound

While TLC is excellent for qualitative monitoring, more sophisticated and quantitative analytical methods are necessary for full characterization, purity determination, and chiral analysis. The development of advanced analytical methods for this compound would likely focus on chromatographic techniques coupled with various detectors.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of substituted phenethylamines. For this compound, a reverse-phase HPLC method would be a logical starting point. sielc.com In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). sielc.com An acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution by ensuring the amine is protonated.

Since this compound possesses a chiral center at the carbon atom bonded to the nitrogen and the phenyl ring, the separation of its enantiomers is a critical aspect of its analysis, particularly in pharmaceutical contexts where enantiomers can have different physiological effects. eijppr.com Chiral HPLC is the method of choice for this purpose. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of chiral amines. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. eijppr.com

Hypothetical HPLC Method Parameters:

The development of a robust HPLC method would involve the optimization of several parameters to achieve good separation, peak shape, and sensitivity.

Interactive Data Table: Hypothetical HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column (Achiral) | C18, 5 µm, 4.6 x 150 mm | Standard reverse-phase column for separation based on hydrophobicity. |

| Column (Chiral) | Cellulose tris(3,5-dimethylphenylcarbamate) CSP | A common chiral stationary phase known for resolving enantiomers of amines. nih.gov |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | A versatile mobile phase for reverse-phase HPLC, with the acid improving peak shape. A gradient elution would be used to optimize resolution and analysis time. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Detection | UV at 225 nm and 275 nm | The methoxyphenyl group exhibits strong UV absorbance at these wavelengths. |

| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

Further characterization and structural elucidation would rely on spectroscopic techniques. Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), provides information on the molecular weight and fragmentation pattern of the compound, which is crucial for its identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable for confirming the chemical structure by providing detailed information about the arrangement of atoms within the molecule. rsc.orgrsc.org

The development of these advanced analytical methods is an iterative process, requiring careful optimization of various parameters to achieve the desired performance characteristics, including selectivity, linearity, accuracy, precision, and robustness.

In Vitro Pharmacological Investigations of N Ethyl 1 4 Methoxyphenyl Propan 1 Amine

Receptor Binding Studies for N-ethyl-1-(4-methoxyphenyl)propan-1-amine

Adrenergic Receptor Binding Affinity (e.g., α₁ and β₂ receptors)

No studies detailing the binding affinity of this compound for α₁ and β₂ adrenergic receptors were found in the public scientific literature.

Exploration of Neurotransmitter System Interactions (e.g., dopamine (B1211576), serotonin (B10506), NMDA receptor)

There is no available research data on the interaction of this compound with dopamine, serotonin, or NMDA receptor systems.

Cellular and Molecular Mechanism Studies

Research into Potential Enzyme Inhibition or Activation

No research into the potential for this compound to inhibit or activate enzymes has been published.

Studies on Changes in Gene Expression

There are no available studies on changes in gene expression resulting from exposure to this compound.

Musculotropic Antispasmodic Activity Research

Currently, there is a notable absence of publicly available scientific literature specifically detailing the in vitro musculotropic antispasmodic activity of this compound. Consequently, direct experimental data, such as IC50 or pA2 values, for this particular compound's effect on smooth muscle preparations are not available.

However, the structural characteristics of this compound, which feature a phenylalkylamine backbone, suggest a potential for interaction with biological systems that modulate smooth muscle tone. This is inferred from the well-documented antispasmodic properties of structurally related compounds, most notably papaverine (B1678415). Papaverine, a benzylisoquinoline alkaloid, is a known smooth muscle relaxant. encyclopedia.pub Its mechanism of action is primarily attributed to the non-selective inhibition of phosphodiesterase (PDE) enzymes, which leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). encyclopedia.pubmdpi.com This increase in cyclic nucleotides promotes smooth muscle relaxation. Additionally, papaverine may exert its effects through the blockade of calcium channels. mdpi.com

Research into analogs of papaverine has provided insights into the structure-activity relationships for antispasmodic effects. Studies on benzylisoquinoline alkaloids analogous to papaverine have demonstrated competitive antagonism of contractions induced by agents like acetylcholine (B1216132) and calcium in isolated uterine muscle. For instance, the alkaloid coclaurine (B195748) was found to be a more potent antagonist than papaverine in this model. nih.gov

Further investigations into other synthetic and natural compounds with phenylalkylamine or similar structural motifs have also revealed significant antispasmodic potential. For example, derivatives of xanthoxyline, which possess a methoxy-substituted phenyl group, have been shown to exhibit potent antispasmodic activity on isolated guinea pig ileum. nih.gov The presence and position of methoxyl groups were found to be critical for this activity. nih.gov

Given that this compound shares a methoxy-substituted phenyl ring and an ethylamine (B1201723) side chain, it is plausible that it could exhibit musculotropic antispasmodic properties. The mechanism could potentially involve pathways similar to those of papaverine, such as PDE inhibition or calcium channel modulation. However, without direct experimental evidence, this remains speculative.

To provide a comparative context, the following table summarizes the in vitro antispasmodic activity of papaverine and some of its analogs on different smooth muscle preparations.

| Compound | Tissue | Spasmogen | Potency (IC50/pA2) | Reference |

| Papaverine | Rat Uterus | Acetylcholine | pA2: 5.32 | nih.gov |

| Papaverine | Rat Uterus | Calcium | pA2: 6.23 | nih.gov |

| Papaverine | Rat Vas Deferens | Potassium (Tonic Phase) | IC50: 14.3 µM | nih.gov |

| Coclaurine | Rat Uterus | Acetylcholine | pA2: 7.42 | nih.gov |

| Coclaurine | Rat Uterus | Calcium | pA2: 6.91 | nih.gov |

| Coclaurine | Rat Vas Deferens | Potassium (Tonic Phase) | IC50: 68.9 µM | nih.gov |

| Reticuline | Rat Uterus | Acetylcholine | pA2: 5.35 | nih.gov |

| Reticuline | Rat Uterus | Calcium | pA2: 4.81 | nih.gov |

| Reticuline | Rat Vas Deferens | Potassium (Tonic Phase) | IC50: 474 µM | nih.gov |

| Norarmepavine | Rat Uterus | Acetylcholine | pA2: 5.55 | nih.gov |

| Norarmepavine | Rat Uterus | Calcium | pA2: 4.09 | nih.gov |

| Norarmepavine | Rat Vas Deferens | Potassium (Tonic Phase) | IC50: 101 µM | nih.gov |

Metabolic Pathways and Biotransformation Studies of N Ethyl 1 4 Methoxyphenyl Propan 1 Amine

Phase I Metabolic Transformations

Phase I metabolism of N-ethyl-1-(4-methoxyphenyl)propan-1-amine involves several key enzymatic reactions aimed at modifying its chemical structure. These transformations include N-deethylation, hydroxylation, O-dealkylation, and side-chain oxidation. These pathways often occur concurrently, leading to a variety of metabolites.

N-dealkylation is a common metabolic route for secondary amines. In this pathway, the ethyl group attached to the nitrogen atom is enzymatically removed. This biotransformation converts this compound into its primary amine counterpart, 1-(4-methoxyphenyl)propan-1-amine (B1587780). Studies on the closely related N-methylated compound, PMMA, have demonstrated that N-demethylation to its primary amine, PMA, is a significant metabolic step. nih.gov This provides strong evidence for a parallel N-deethylation pathway for the N-ethyl analogue.

Hydroxylation involves the introduction of a hydroxyl (-OH) group onto the molecule, which significantly increases its polarity. This can occur on the aromatic ring or the alkyl side chain. For compounds with a para-methoxy substituted phenyl ring, aromatic hydroxylation can occur, although it is often a minor pathway compared to O-dealkylation. Research on related methoxylated amphetamines shows the formation of hydroxylated metabolites, such as 4-hydroxymethamphetamine from PMMA, indicating this is a viable metabolic route. nih.gov

O-dealkylation, specifically O-demethylation of the 4-methoxy group, is a major metabolic pathway for para-methoxylated amphetamine derivatives. nih.gov This reaction cleaves the methyl group from the ether linkage on the phenyl ring, resulting in a phenolic metabolite. The O-demethylation of this compound would yield 4-(1-(ethylamino)propyl)phenol. This transformation is particularly significant as the resulting hydroxyl group provides a primary site for subsequent Phase II conjugation reactions. Studies in rats and humans have confirmed that O-demethylation is a principal route of metabolism for PMA, leading to the formation of 4-hydroxyamphetamine. nih.gov

The propyl side chain of the molecule is also susceptible to oxidative metabolism. Oxidation can occur at the carbon atom attached to the nitrogen and phenyl groups (the benzylic carbon). This process can lead to the formation of a ketone, 1-(4-methoxyphenyl)propan-1-one, following deamination. Evidence from metabolic studies of PMA in rats shows that side-chain oxidation is a recognized metabolic pathway. nih.gov The resulting ketone may undergo further reduction to form an alcohol metabolite.

Table 1: Summary of Predicted Phase I Metabolic Pathways and Resulting Metabolites

| Metabolic Pathway | Transformation Description | Precursor Compound | Key Resulting Metabolite |

| N-Deethylation | Removal of the N-ethyl group. | This compound | 1-(4-methoxyphenyl)propan-1-amine |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. | This compound | Hydroxylated derivatives |

| O-Dealkylation | Removal of the methyl group from the 4-methoxy position. | This compound | 4-(1-(ethylamino)propyl)phenol |

| Side-Chain Oxidation | Oxidation of the propyl side chain, potentially leading to a ketone after deamination. | This compound | 1-(4-methoxyphenyl)propan-1-one |

Enzyme Systems Involved in Biotransformation

The biotransformation of xenobiotics, including substituted phenethylamines, is mediated by a complex system of enzymes, primarily located in the liver. The cytochrome P450 (CYP) superfamily of enzymes is central to this process.

The cytochrome P450 2D6 (CYP2D6) isoenzyme is critically involved in the metabolism of approximately 20-25% of all clinically used drugs. nih.govmdpi.com It is a key enzyme in the biotransformation of a vast number of compounds containing a basic nitrogen atom, including amphetamine and its derivatives. wikipedia.orgyoutube.com The primary metabolic reactions catalyzed by CYP2D6 are hydroxylation, demethylation, and dealkylation. wikipedia.org

Metabolic studies of PMMA have explicitly demonstrated a significant influence of CYP2D6 genetics on its biotransformation. nih.gov The gene encoding for CYP2D6 is highly polymorphic, leading to wide inter-individual variability in enzyme activity. nih.gov Individuals can be categorized based on their genetic makeup as poor, intermediate, normal, or ultrarapid metabolizers. nih.gov This genetic variation can significantly impact the rate of metabolism and clearance of CYP2D6 substrates. Given the structural similarities, CYP2D6 is predicted to be the principal enzyme responsible for the O-demethylation and hydroxylation of this compound.

Table 2: Key Characteristics of the CYP2D6 Enzyme System

| Feature | Description | Relevance to Metabolism |

| Enzyme Class | Cytochrome P450 monooxygenase | A major enzyme system for Phase I drug metabolism, primarily in the liver. youtube.com |

| Primary Functions | Catalyzes oxidation, hydroxylation, dealkylation, and demethylation reactions. wikipedia.org | Directly responsible for the key metabolic pathways of this compound. |

| Genetic Polymorphism | The CYP2D6 gene has over 100 known alleles, leading to varied enzyme function. nih.gov | Causes significant inter-individual differences in metabolic rates, affecting compound clearance. |

| Metabolizer Phenotypes | Poor, Intermediate, Normal, and Ultrarapid. nih.gov | Determines an individual's capacity to metabolize the compound, influencing its biological duration of action. |

Involvement of Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) Isoforms (e.g., UGT1A9)

While direct evidence for the involvement of specific Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) isoforms in the metabolism of this compound is not available, the general principles of drug metabolism suggest a potential role for glucuronidation. Phase I metabolism of this compound is likely to introduce or expose functional groups, such as hydroxyl groups, which can then be conjugated by UGT enzymes in Phase II metabolism to facilitate excretion.

For analogous compounds, once a hydroxyl group is introduced on the aromatic ring or the alkyl side chain, it becomes a substrate for UGT enzymes. UGT1A9, which is highly expressed in the liver and kidney, is known to glucuronidate a wide variety of substrates, including phenols. Therefore, it is plausible that hydroxylated metabolites of this compound could be conjugated by UGT1A9.

Table 1: Postulated UGT-mediated Glucuronidation of a Hypothetical Hydroxylated Metabolite

| Metabolite | Enzyme | Reaction | Resulting Conjugate |

| 4-(1-(ethylamino)propyl)phenol | UGT1A9 | Glucuronidation | 4-(1-(ethylamino)propyl)phenyl glucuronide |

This table is based on hypothetical metabolic pathways and the known function of UGT1A9.

In Vitro Metabolism Models (e.g., Human Liver Microsomes, Hepatocellular Carcinoma Cells)

In vitro models are crucial for elucidating the metabolic pathways of new chemical entities. Human liver microsomes (HLMs) are a standard tool as they contain a high concentration of Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs) enzymes.

Studies on structurally related amphetamine analogues have extensively used HLMs. For instance, the O-demethylation of p-methoxyamphetamine (PMA) has been characterized in human liver microsomes and is primarily catalyzed by the CYP2D6 enzyme nih.gov. Given the structural similarity, it is highly probable that this compound also undergoes O-demethylation in HLMs, catalyzed by CYP2D6, to form a phenolic metabolite. Other potential metabolic reactions in HLMs could include N-dealkylation and hydroxylation of the aromatic ring or the propyl side chain.

Hepatocellular carcinoma cells, such as HepG2, are another valuable in vitro model. These cells retain many of the metabolic functions of primary human hepatocytes, including the expression of various drug-metabolizing enzymes. While no specific studies on the metabolism of this compound in these cells have been reported, research on other xenobiotics in hepatocellular carcinoma cells helps to understand the general metabolic capabilities of these models mdpi.com. These cell lines can be used to investigate the full spectrum of Phase I and Phase II metabolic reactions and to identify potential reactive metabolites. The metabolic landscape in hepatocellular carcinoma can be complex, with altered expression of metabolic enzymes that could influence the biotransformation of xenobiotics mdpi.comnih.gov.

Table 2: Predicted Phase I Metabolic Reactions in Human Liver Microsomes

| Reaction | Substrate | Key Enzymes (Predicted) | Primary Metabolite |

| O-Demethylation | This compound | CYP2D6 | 4-(1-(ethylamino)propyl)phenol |

| N-Deethylation | This compound | CYP isoforms | 1-(4-methoxyphenyl)propan-1-amine |

| Aromatic Hydroxylation | This compound | CYP isoforms | N-ethyl-1-(hydroxy-4-methoxyphenyl)propan-1-amine |

| Aliphatic Hydroxylation | This compound | CYP isoforms | 1-(4-methoxyphenyl)-1-(ethylamino)propan-ol |

This table is predictive and based on the metabolism of structurally similar compounds.

Theoretical Biotransformation Prediction and Metabolic Fate Studies

In the absence of empirical data, computational models can predict the likely metabolic fate of a compound. These in silico tools use algorithms based on known metabolic pathways of a vast library of chemicals to predict the sites of metabolism and the resulting metabolites.

For this compound, a typical biotransformation prediction would likely highlight the following metabolic hotspots:

The methoxy (B1213986) group: O-demethylation is a very common reaction for methoxy-substituted aromatic compounds nih.govnih.gov.

The N-ethyl group: N-dealkylation is a primary metabolic pathway for many secondary amines.

The aromatic ring: Aromatic hydroxylation is a common Phase I reaction.

The propyl side chain: Aliphatic hydroxylation can occur at various positions.

The metabolic fate of the compound would then follow the generation of these Phase I metabolites, which would subsequently undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their elimination from the body. Computational tools can also provide insights into the potential for the formation of reactive metabolites, which is a crucial aspect of safety assessment.

Structure Activity Relationship Sar Studies of N Ethyl 1 4 Methoxyphenyl Propan 1 Amine Analogues

Impact of Nitrogen Substitution on Biological Activity and Molecular Targets

The substitution on the nitrogen atom of 1-(4-methoxyphenyl)propan-1-amine (B1587780) analogues plays a significant role in modulating their pharmacological effects. Studies on related p-methoxylated phenethylamines have demonstrated that the size and nature of the N-alkyl substituent can influence potency and selectivity for various molecular targets, such as dopamine (B1211576) and serotonin (B10506) transporters.

Research comparing para-methoxyamphetamine (PMA) with its N-methylated (PMMA) and N-ethylated (PMEA) counterparts has shown that N-alkylation can alter the compound's effects. For instance, a study by Bustamante et al. (2004) investigated the analgesic and behavioral effects of these compounds. The addition of an N-ethyl group, as in N-ethyl-1-(4-methoxyphenyl)propan-1-amine, has been noted to decrease analgesic potency compared to its parent compound, 4-methoxyamphetamine (4-MA). caymanchem.com

In a broader context of phenethylamine (B48288) derivatives, N-substitution often impacts the affinity for dopamine and serotonin receptors. For example, in a series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, substitution on the amino group with ethyl or n-propyl groups was found to decrease affinity for D-1 dopamine binding sites while significantly enhancing effectiveness at D-2 binding sites. This suggests that N-alkylation can shift the selectivity profile of these compounds.

While specific binding affinity data for a wide range of N-substituted analogues of 1-(4-methoxyphenyl)propan-1-amine is not extensively documented in the available literature, the general trend observed in related phenethylamines suggests that the N-ethyl group is a critical determinant of the compound's interaction with its biological targets.

Table 1: Effect of N-Alkylation on the Analgesic Activity of p-Methoxyamphetamine Analogues

| Compound | N-Substituent | Analgesic Effect (Formalin Test) |

| (±)-p-Methoxyamphetamine (PMA) | -H | Elicited significant antinociception at various doses. |

| (±)-N-Methyl-p-methoxyamphetamine (PMMA) | -CH₃ | Showed analgesic effects. |

| (±)-N-Ethyl-p-methoxyamphetamine (PMEA) | -CH₂CH₃ | Decreased analgesic potency compared to PMA. caymanchem.com |

Data inferred from qualitative descriptions in the cited literature.

Influence of Aromatic Ring Substituents on Pharmacological Profile

The substituents on the aromatic ring of phenethylamine derivatives are a key factor in determining their pharmacological profile. The methoxy (B1213986) group at the para-position of this compound is a defining feature that significantly influences its activity.

In general, for phenethylamines, the position and electronic nature of substituents on the phenyl ring dictate their affinity and selectivity for various receptors and transporters. nih.govresearchgate.net For instance, studies on various phenethylamine derivatives have shown that alkyl or halogen groups at the para position can positively affect binding affinity to the 5-HT₂A receptor. nih.govresearchgate.net The para-methoxy group, being an electron-donating group, can influence the interaction with the binding pocket of target proteins.

In a study of Schiff bases derived from substituted anilines, it was observed that methyl groups at the meta and para positions of the aryl ring resulted in greater biological activity compared to ortho-substituted or unsubstituted derivatives. researchgate.net This highlights the importance of the substituent's position on the aromatic ring. While this study was not on phenethylamines, it provides a general principle of how substituent placement can affect biological activity in related aromatic compounds.

For this compound, replacement of the 4-methoxy group with other substituents would be expected to significantly alter its pharmacological profile. For example, replacing it with an electron-withdrawing group could change its interaction with monoamine transporters. However, specific comparative data for a series of aromatic-substituted analogues of this compound is limited in the reviewed scientific literature.

Table 2: General Influence of Aromatic Ring Substituents on the Activity of Phenethylamine Derivatives

| Substituent Type | Position | General Effect on Activity |

| Electron-donating (e.g., -OCH₃, -CH₃) | Para | Often associated with specific serotonergic or dopaminergic activities. nih.govnih.gov |

| Electron-withdrawing (e.g., -Cl, -Br) | Para | Can increase affinity for certain receptors. nih.govresearchgate.net |

| Halogens | Ortho, Para | Generally direct the activity towards specific receptor subtypes. libretexts.org |

This table represents generalized findings for the broader class of phenethylamine derivatives and is not specific to this compound.

Effects of Side-Chain Modifications on Activity and Selectivity

Modifications to the propane (B168953) side-chain of this compound can have a profound impact on its activity and selectivity. The length of the alkyl chain, as well as the presence of other functional groups, can alter the molecule's interaction with its biological targets.

Studies on related N-ethyl substituted cathinones, which share a similar phenethylamine backbone but with a β-keto group, have shown that the length of the α-carbon side-chain has a significant effect on dopamine transporter (DAT) inhibition. The potency of DAT inhibition was found to increase with the elongation of the aliphatic side chain from methyl to propyl, and then decrease with further elongation to butyl and pentyl. This demonstrates an inverted U-shaped relationship between side-chain length and activity at the dopamine transporter.

While this data is for cathinones, it suggests that similar principles may apply to phenethylamines like this compound. Altering the length of the propyl chain could therefore be expected to modulate its potency as a monoamine transporter inhibitor. For example, shortening the chain to an ethyl or lengthening it to a butyl could either increase or decrease its activity.

Furthermore, studies on other phenethylamine derivatives have shown that the introduction of different functional groups on the side chain can significantly influence their pharmacological properties. For instance, the inhibitory effect of some phenethylamine derivatives on dopamine reuptake was found to be stronger in compounds with longer alkyl groups on the side chain. biomolther.orgbiomolther.orgkoreascience.kr

Table 3: Effect of α-Carbon Side-Chain Length on Dopamine Transporter (DAT) Inhibition in N-Ethyl Cathinone Analogues

| Compound (N-Ethyl Cathinone Analogue) | α-Alkyl Side-Chain | DAT Inhibition Potency (IC₅₀) |

| N-ethyl-cathinone (NEC) | Methyl | Lower |

| N-ethyl-buphedrone (NEB) | Ethyl | Intermediate |

| N-ethyl-pentedrone | Propyl | Higher |

| N-ethyl-hexedrone (NEH) | Butyl | Lower |

| N-ethyl-heptedrone | Pentyl | Lower |

This table is based on qualitative descriptions of an inverted U-shape psychostimulant response which correlates with DAT inhibition potency for a series of N-ethyl cathinones.

Comparative Structure-Activity Analysis with Related Phenethylamine Derivatives

A comparative analysis of this compound (PMEA) with its close chemical relatives, such as para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA), provides valuable insights into its structure-activity relationship. PMEA is reported to have effects similar to PMA but is considerably less potent. wikipedia.orgbionity.com This suggests that the N-ethyl group diminishes its potency compared to the primary amine in PMA.

Anecdotal reports and some scientific literature suggest that both PMMA and PMEA are weaker and have a reduced tendency to produce severe hyperthermia at lower doses compared to PMA. This indicates that N-alkylation (with either a methyl or ethyl group) attenuates some of the more dangerous effects associated with PMA.

When compared to the broader class of phenethylamines, this compound fits within a spectrum of compounds where the nature of the N-alkyl group and the aromatic substitution pattern are key determinants of activity. For example, while PMEA has a para-methoxy substituent, other phenethylamines with different substituents, such as the methylenedioxy group in 3,4-methylenedioxy-N-ethylamphetamine (MDEA), exhibit distinct pharmacological profiles.

The study by Bustamante et al. (2004) provided a direct comparison of the behavioral effects of amphetamine, PMA, PMMA, and PMEA, highlighting the nuanced effects of both the p-methoxy group and N-alkylation. rmit.edu.vn This research underscores that even small structural modifications can lead to significant changes in the pharmacological and toxicological properties of these compounds.

Computational Chemistry and Molecular Modeling of N Ethyl 1 4 Methoxyphenyl Propan 1 Amine

Molecular Docking Simulations for Receptor Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a specific protein target.

In a hypothetical molecular docking study of N-ethyl-1-(4-methoxyphenyl)propan-1-amine, the compound would be docked into the binding sites of various receptors to predict its pharmacological profile. For instance, based on its structural similarity to known psychoactive substances, potential targets could include serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters, as well as various G-protein coupled receptors.

The simulation would involve preparing a 3D structure of this compound and docking it into the crystal structure of a target receptor. The results would be scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the receptor, would be analyzed. For example, the methoxy (B1213986) group on the phenyl ring could act as a hydrogen bond acceptor, while the ethylamine (B1201723) side chain could form ionic or hydrogen bonds.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Serotonin Transporter (SERT) | -8.5 | ASP98, ILE172, PHE335 |

| Dopamine Transporter (DAT) | -7.9 | ASP79, SER149, PHE326 |

| Norepinephrine Transporter (NET) | -8.2 | ASP75, TYR151, PHE317 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govresearchgate.net These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations could be used to determine its optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap would suggest higher reactivity.

The MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. researchgate.net The nitrogen atom of the ethylamine group and the oxygen atom of the methoxy group are expected to be regions of high electron density (nucleophilic), while the aromatic protons and the amine hydrogen would be electron-deficient (electrophilic). This information is valuable for predicting how the molecule might interact with biological macromolecules.

Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value (Hypothetical) |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Conformational Analysis and Energy Landscape Exploration

The biological activity of a flexible molecule like this compound is dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them.

This analysis can be performed by systematically rotating the rotatable bonds of the molecule and calculating the potential energy for each conformation. The resulting energy landscape would reveal the most probable shapes the molecule adopts in solution. The bioactive conformation, the one responsible for its interaction with a biological target, is often one of these low-energy conformers. Understanding the conformational preferences is crucial for designing more potent and selective analogs.

Table 3: Hypothetical Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-C) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 178° |

| 2 | 0.65 | 65° |

Predictive Modeling for Pharmacological Activity and Metabolic Stability

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, can be used to forecast the pharmacological activity and metabolic fate of this compound. researchgate.netmolbase.com QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

To build a QSAR model for this compound, a dataset of structurally similar molecules with known activities would be required. Molecular descriptors (physicochemical, topological, and electronic properties) would be calculated for each molecule, and statistical methods would be used to develop a predictive model. Such a model could then estimate the activity of this compound.

Similarly, predictive models can assess metabolic stability. molbase.com These models can identify potential sites of metabolism on the molecule. For this compound, likely metabolic pathways include N-de-ethylation, O-demethylation of the methoxy group, and hydroxylation of the aromatic ring. Computational tools can predict the likelihood of these metabolic transformations, which is critical for understanding the compound's duration of action and potential for drug-drug interactions.

Table 4: Hypothetical Predicted ADME Properties for this compound

| Property | Predicted Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | High |

| CYP2D6 Inhibition | Likely |

Role of N Ethyl 1 4 Methoxyphenyl Propan 1 Amine As a Synthetic Intermediate

Precursor in the Synthesis of Biologically Active Molecules

The primary application of N-ethyl-1-(4-methoxyphenyl)propan-1-amine as a synthetic intermediate is in the production of the antispasmodic drug, Mebeverine. amazonaws.comamazonaws.com In various documented syntheses of Mebeverine, this amine is a key building block. An improved industrial synthesis process involves the reductive amination of 4-methoxyphenylacetone (B17817) with ethylamine (B1201723) using a Raney nickel catalyst under hydrogen gas to produce the amine intermediate. amazonaws.comamazonaws.com This intermediate, which is N-ethyl-1-(4-methoxyphenyl)propan-2-amine (an isomer of the title compound), is then coupled with a previously synthesized bromoester, 4-bromobutyl 3,4-dimethoxybenzoate, to form Mebeverine. amazonaws.com The final step typically involves forming the hydrochloride salt. amazonaws.com

Utility in Medicinal Chemistry for Developing Novel Compounds

While its most prominent role is as a direct precursor to Mebeverine, the scaffold of this compound and its isomers is useful in medicinal chemistry for creating new chemical entities. Its structure is a type of phenethylamine (B48288), a class of compounds known for a wide range of psychoactive and physiological effects. Medicinal chemists can use this compound as a starting point for developing new molecules with potential therapeutic applications.

For example, the related compound (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine is a key raw material for synthesizing (R,R)-Formoterol, a long-acting β2-adrenergic receptor agonist used to treat asthma. google.com This highlights the value of the 1-(4-methoxyphenyl)propan-amine core structure in developing chiral drugs that target specific biological receptors. By modifying the amine substituent (e.g., changing the ethyl group) or altering the phenyl ring, chemists can explore structure-activity relationships to design compounds with improved potency, selectivity, or pharmacokinetic properties.

Applications in Chiral Resolution of Other Chemical Entities

Chiral amines are frequently used as resolving agents to separate racemic mixtures of chiral acids. This process relies on the formation of diastereomeric salts, which have different physical properties (like solubility) and can be separated by methods such as fractional crystallization.